Bienvenue dans la boutique en ligne BenchChem!

Insulin-like growth factor I (57-70)

Radioimmunoassay IGF-I quantification Region-specific antisera

Insulin-like growth factor I (57-70), also referred to as somatomedin C (57-70) or IGF-I (57-70), is a synthetic tetradecapeptide corresponding to the carboxyterminal residues 57 through 70 of human IGF-I. With a molecular formula of C₆₅H₁₀₄N₁₅O₂₃S and a monoisotopic mass of 1495.7 Da, this 14-amino-acid fragment (sequence: ALLETYCATPAKSE) spans part of the A domain and the entire D domain of mature IGF-I.

Molecular Formula C71H119N17O19S
Molecular Weight 1546.9 g/mol
CAS No. 123618-03-1
Cat. No. B058265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsulin-like growth factor I (57-70)
CAS123618-03-1
SynonymsIGF-1 (57-70)
insulin-like growth factor I (57-70)
somatomedin C (57-70)
Molecular FormulaC71H119N17O19S
Molecular Weight1546.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C71H119N17O19S/c1-39(2)35-46(75)59(94)80-49(26-27-57(91)92)62(97)82-50(28-34-108-8)63(98)84-53(37-44-22-24-45(90)25-23-44)65(100)81-47(17-9-12-29-72)60(95)77-42(6)69(104)87-32-15-21-56(87)68(103)85-52(36-40(3)4)64(99)83-51(19-11-14-31-74)70(105)88-33-16-20-55(88)67(102)76-41(5)58(93)79-48(18-10-13-30-73)61(96)86-54(38-89)66(101)78-43(7)71(106)107/h22-25,39-43,46-56,89-90H,9-21,26-38,72-75H2,1-8H3,(H,76,102)(H,77,95)(H,78,101)(H,79,93)(H,80,94)(H,81,100)(H,82,97)(H,83,99)(H,84,98)(H,85,103)(H,86,96)(H,91,92)(H,106,107)/t41-,42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1
InChIKeyQNMSBPIUDJENJT-OPRBGXDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Insulin-like Growth Factor I (57-70) (CAS 123618-03-1): Identity, Class, and Core Characteristics


Insulin-like growth factor I (57-70), also referred to as somatomedin C (57-70) or IGF-I (57-70), is a synthetic tetradecapeptide corresponding to the carboxyterminal residues 57 through 70 of human IGF-I [1]. With a molecular formula of C₆₅H₁₀₄N₁₅O₂₃S and a monoisotopic mass of 1495.7 Da, this 14-amino-acid fragment (sequence: ALLETYCATPAKSE) spans part of the A domain and the entire D domain of mature IGF-I [2]. The sequence is located on the exterior of the three-dimensional structure of the full-length protein, making it an accessible epitope for immunological applications [1]. Unlike full-length IGF-I, which is a 70-amino-acid growth factor with pleiotropic anabolic, neurotrophic, and mitogenic activities, the 57-70 fragment lacks independent receptor-agonist activity and serves predominantly as a region-specific immunological tool [3].

Why IGF-I (57-70) Cannot Be Substituted by Other IGF-I Fragments or Full-Length IGF-I for Region-Specific Assays


Substituting IGF-I (57-70) with other IGF-I fragments—such as IGF-I (24-41), IGF-I (30-41), or the full-length protein—introduces confounding biological signals that undermine the purpose of region-specific detection. In vivo, full-length IGF-I and the 24-41 fragment significantly increased ultrasonic vocalization rates in neonatal mice, whereas the 57-70 fragment produced no such behavioral effect, demonstrating that different IGF-I domains drive distinct physiological outcomes [1]. In immunoassay contexts, antibodies raised against the 57-70 sequence recognize a defined C-terminal epitope with no cross-reactivity to structurally homologous proteins including IGF-II, relaxin, and proinsulin, a specificity profile not guaranteed with antisera against other IGF-I regions or the intact protein [2]. For procurement decisions, selecting the incorrect fragment means forfeiting region-specificity and assay reproducibility—parameters that are quantified and validated specifically for the 57-70 peptide.

Quantitative Differentiation Evidence: IGF-I (57-70) vs. Closest Analogs and In-Class Candidates


Radioimmunoassay Sensitivity: IGF-I (57-70)-Based RIA vs. Other Existent IGF-I Immunoassays

The region-specific radioimmunoassay (RIA) directed against IGF-I 57-70 demonstrates a detection sensitivity of 1 ng/mL of IGF-I and a half-maximum displacement at 10 ng/mL of IGF-I, with correlation coefficients exceeding 0.95 when compared to other existent IGF-I immunoassays [1]. Unlike assays based on polyclonal antisera against the full-length protein, this assay uses the synthetic 57-70 peptide as both radioligand and standard, eliminating supply-chain dependency on purified native IGF-I and ensuring lot-to-lot consistency [1].

Radioimmunoassay IGF-I quantification Region-specific antisera

Absence of Neurobehavioral Activity: IGF-I (57-70) vs. Full-Length IGF-I and IGF-I (24-41) In Vivo

In a direct head-to-head comparison, neonatal male CD-1 mice received intracerebroventricular injections of recombinant full-length IGF-I, synthetic IGF-I (24-41), or synthetic IGF-I (57-70) on postnatal days 2, 4, and 7. Full-length IGF-I and the 24-41 fragment significantly increased the rate of ultrasonic vocalizations on postnatal day 8, whereas IGF-I (57-70) produced no detectable increase in vocalization rate [1]. Additionally, body weight gain and tail length were significantly increased only by the full-length peptide, with neither fragment reproducing these somatic effects [1].

Neonatal neurobehavioral development Ultrasonic vocalization In vivo peptide selectivity

Immunological Cross-Reactivity Profile: Anti-IGF-I (57-70) Antisera vs. Anti-Native IGF-I Antisera

Rabbit antisera raised against synthetic IGF-I (57-70) were compared with antisera against native human IGF-I for cross-reactivity against structurally homologous proteins. By immunoabsorption, immunoblotting, and radioimmunoassay, both antisera were specific for IGF-I and showed no cross-reactivity to IGF-II, relaxin, or proinsulin—proteins with high sequence and structural homology to IGF-I [1]. However, the anti-57-70 antiserum offers the operational advantage of a defined, chemically synthesized epitope, enabling precise mapping of immunoreactivity to the C-terminal D domain, in contrast to polyclonal anti-native IGF-I sera that target multiple, undefined epitopes across the entire molecule [1].

Immunohistochemistry Cross-reactivity Epitope specificity

Synthetic Accessibility and Purity: IGF-I (57-70) vs. Full-Length Recombinant IGF-I

IGF-I (57-70) is a linear 14-amino-acid peptide containing no disulfide bonds, enabling straightforward solid-phase peptide synthesis (SPPS) with typical vendor-reported purities of ≥95% to >98% by HPLC [1][2]. In contrast, full-length recombinant IGF-I is a 70-amino-acid protein with three disulfide bridges, requiring recombinant expression in E. coli or eukaryotic hosts followed by complex refolding and purification protocols. The structural simplicity of the 57-70 fragment eliminates the risk of disulfide mispairing, which is a known source of lot-to-lot variability in recombinant IGF-I production [3]. This difference translates into higher batch-to-batch reproducibility and lower cost per unit mass for the synthetic fragment compared to the recombinant full-length protein.

Solid-phase peptide synthesis Purity specification Vendor quality control

Antibody Generation Efficiency: IGF-I (57-70) Gene Fusion Construct vs. Full-Length Protein Immunization

The C-terminal 57-70 fragment was successfully employed as the antigen in a Staphylococcus aureus protein A (ZZ domain) gene fusion system to produce peptide-specific polyclonal antibodies in rabbits [1]. The fusion protein, expressed in E. coli and purified by IgG affinity chromatography in a single step, elicited antibodies that specifically recognized both the synthetic C-terminal peptide and native human IGF-I protein by solid-phase RIA and Western blotting [1]. This demonstrates that the 57-70 fragment is sufficient as a hapten to generate IGF-I-reactive antibodies without requiring immunization with the full-length, disulfide-crosslinked protein. This gene-fusion approach provides a scalable, recombinant route to anti-IGF-I antibodies that is not available to longer fragments whose immunogenicity may be conformation-dependent.

Recombinant antibody generation Gene fusion system Peptide immunogen

Storage Stability and Handling: Lyophilized IGF-I (57-70) Peptide vs. Recombinant Full-Length IGF-I

Commercial suppliers specify that lyophilized IGF-I (57-70) is stable for at least 12 months when stored at -20°C, with no requirement for carrier protein addition prior to reconstitution [1]. In comparison, recombinant full-length IGF-I typically requires storage below -18°C and the addition of carrier protein (0.1% HSA or BSA) for long-term stability, with a recommendation to avoid freeze-thaw cycles to prevent aggregation and loss of bioactivity [2]. The linear structure of the 57-70 fragment, lacking disulfide bonds, renders it inherently less susceptible to oxidative degradation and freeze-thaw-induced aggregation than the full-length, disulfide-crosslinked protein [3].

Peptide stability Lyophilized storage Procurement logistics

Optimal Research and Industrial Application Scenarios for IGF-I (57-70)


Region-Specific IGF-I Radioimmunoassay (RIA) Development and Deployment

IGF-I (57-70) is the validated radioligand and calibration standard for the region-specific RIA described by Hintz et al. (1988), achieving 1 ng/mL sensitivity and >0.95 cross-assay correlation with other IGF-I immunoassays [1]. Clinical chemistry laboratories, endocrine research groups, and core facilities measuring serum or plasma IGF-I concentrations can deploy this assay with the peptide serving simultaneously as the radiolabeled tracer and the unlabeled standard, ensuring internal consistency and eliminating the need for native IGF-I calibration material [1].

Immunohistochemical and Immunoblotting Detection of IGF-I with Unambiguous C-Terminal Epitope Specificity

When tissue localization or Western blot detection of IGF-I requires unambiguous epitope assignment, antisera raised against the 57-70 fragment provide mapped specificity to the C-terminal D domain with zero cross-reactivity to IGF-II, relaxin, or proinsulin [2]. This is critical for studies where IGF-I must be distinguished from IGF-II in tissues co-expressing both growth factors, such as in developmental neurobiology, reproductive tissues, and tumor microenvironment research [2].

Recombinant Anti-IGF-I Antibody Production via ZZ-Domain Gene Fusion Constructs

The 57-70 sequence has been successfully used in a gene fusion system with Staphylococcus aureus protein A ZZ domains to produce recombinant immunogens in E. coli, enabling single-step IgG affinity purification and subsequent generation of peptide-specific antibodies in rabbits [3]. Academic and industrial antibody-development groups can adopt this approach to produce anti-IGF-I antibodies with defined C-terminal specificity without requiring full-length, correctly folded IGF-I protein [3].

Negative-Control Fragment in IGF-I Structure-Activity Relationship (SAR) Studies

Because IGF-I (57-70) is biologically inert in vivo—failing to affect somatic growth or neurobehavioral endpoints in neonatal mice while the full-length protein and the 24-41 fragment produce significant effects [4]—this peptide serves as an ideal negative-control fragment for dissecting the functional contributions of different IGF-I domains. Pharmacologists and peptide chemists designing IGF-I-derived therapeutics can use the 57-70 fragment to confirm that observed bioactivity is sequence-specific and not an artifact of peptide administration [4].

Quote Request

Request a Quote for Insulin-like growth factor I (57-70)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.